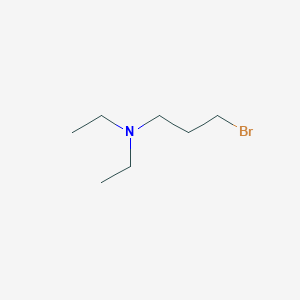![molecular formula C8H16N2 B3080545 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine CAS No. 108640-12-6](/img/structure/B3080545.png)
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine
Overview
Description
3-Methyl-3-azabicyclo[321]octan-8-amine is a bicyclic amine compound that belongs to the class of azabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom integrated into the ring system
Mechanism of Action
Target of Action
The primary target of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine is the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold, which is a central core of this compound, is also the central core of the tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The mode of action of 3-Methyl-3-azabicyclo[32It is known that the compound is involved in the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-3-azabicyclo[32It is known that the compound is involved in the synthesis of tropane alkaloids , which suggests that it may affect the biochemical pathways related to these alkaloids.
Result of Action
The molecular and cellular effects of the action of 3-Methyl-3-azabicyclo[32It is known that the compound exhibits good nematicidal activities against meloidogyne incognita .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Methyl-3-azabicyclo[32It is recommended to keep the compound in a dark place, sealed in dry, at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective cyclization of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include catalytic hydrogenation, nucleophilic substitution, and other standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted azabicyclo compounds .
Scientific Research Applications
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and enzyme interactions.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine: Another related compound with a different substitution pattern.
Uniqueness: 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine is unique due to its specific substitution pattern and the position of the nitrogen atom within the bicyclic structure.
Properties
IUPAC Name |
3-methyl-3-azabicyclo[3.2.1]octan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-4-6-2-3-7(5-10)8(6)9/h6-8H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNZTTYSHLWCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cholest-5-en-3-ol (3beta)-, 3-[(3R)-6-hydroxy-10,10-dimethyl-6-oxido-3-[[(1-oxohexadecyl)oxy]methyl]-2,5,7-trioxa-10-azonia-6-phosphanoundecanoate], inner salt](/img/structure/B3080489.png)



![1'-Benzylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3080504.png)






